1,2-Benzisothiazoline, 5-chloro-, 1,1-dioxide
Description
Molecular Formula and Structural Features
The compound has the molecular formula C₇H₆ClNO₂S and a molecular weight of 203.65 g/mol . Its structure comprises a benzisothiazoline core with:
- A benzene ring substituted with chlorine at the 5-position.
- A thiazoline ring (2,3-dihydro-1,2-benzothiazole) with sulfone groups at positions 1 and 1.
Crystallographic studies reveal that the molecule adopts a planar conformation in the solid state. The thiazoline ring exhibits bond lengths consistent with partial π-delocalization:
The dihedral angle between the benzene and thiazoline rings is 89.16° , indicating near-orthogonal orientation.
Crystallographic Data
| Parameter | Value | Source |
|---|---|---|
| Crystal system | Orthorhombic | |
| Space group | P2₁2₁2₁ | |
| Unit cell dimensions | a = 3.926 Å, b = 9.928 Å, c = 18.204 Å | |
| Z (unit cell content) | 4 | |
| Density | 1.53 g/cm³ |
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR (CDCl₃) :
| Signal (ppm) | Assignment | |
|---|---|---|
| 124.8 | C-5 (chlorinated aryl) | |
| 135.2 | C-1 (sulfone adjacent) | |
| 52.4 | C-2 (thiazoline CH₂) |
¹H NMR (DMSO-d₆) :
Infrared (IR) Spectroscopy
| Absorption (cm⁻¹) | Assignment |
|---|---|
| 1320, 1150 | S=O symmetric/asymmetric stretching |
| 750 | C–Cl stretching |
Mass Spectrometry
UV-Vis Spectroscopy
- λₘₐₓ (MeOH) : 265 nm (π→π* transition of aromatic system).
Properties
IUPAC Name |
5-chloro-2,3-dihydro-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2S/c8-6-1-2-7-5(3-6)4-9-12(7,10)11/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBBXDBLGMVVBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)S(=O)(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179825 | |
| Record name | 1,2-Benzisothiazoline, 5-chloro-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2515-75-5 | |
| Record name | 1,2-Benzisothiazoline, 5-chloro-, 1,1-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002515755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzisothiazoline, 5-chloro-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorosulfonation Pathway
The chlorosulfonation of 3-chlorobenzylamine hydrochloride proceeds via electrophilic aromatic substitution, where chlorosulfonic acid acts as both a sulfonating agent and a chlorinating agent. The formation of Intermediate II involves attack at the para position relative to the amine group, followed by intramolecular cyclization upon ammoniation.
Byproduct Management
In the saccharin-derived route, over-chlorination leads to 2,5-dichloro isomers, necessitating chromatographic separation. In contrast, the chlorosulfonation method generates sulfonamide byproducts (e.g., 5-chloro-1,2-benzisothiazoline-6-sulfonamide 1,1-dioxide), which are removed via recrystallization from ethanol-water mixtures.
Industrial Scalability Considerations
The chlorosulfonation route demonstrates superior scalability due to:
- Solvent Compatibility : Reactions proceed in water or ethanol, avoiding costly aprotic solvents.
- Waste Management : Byproduct sulfonamides find use in diuretic formulations, enhancing process sustainability.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzisothiazoline, 5-chloro-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxide group to a sulfide.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₇H₄ClN₂O₂S
- Molecular Weight : 203.65 g/mol
- Chemical Structure : The compound features a benzene ring fused with an isothiazole ring, characterized by the presence of a chlorine atom and a sulfonyl group.
Chemistry
- Preservative Use : BIT is widely utilized as a preservative in chemical formulations to prevent microbial growth. Its effectiveness against bacteria and fungi makes it suitable for various industrial applications .
Biology
- Antimicrobial Studies : BIT has been extensively studied for its antimicrobial properties. Research indicates that it inhibits protein synthesis in microorganisms and interferes with DNA replication processes .
- Case Study : A study demonstrated that BIT exhibited significant inhibitory activity against multiple Gram-positive and Gram-negative bacteria, as well as yeast strains. The minimum inhibitory concentration (MIC) values show its efficacy in controlling microbial growth .
Medicine
- Therapeutic Potential : Due to its antimicrobial activity, BIT is being investigated for potential therapeutic applications. It has shown promise in treating infections caused by resistant bacterial strains .
- Anticancer Activity : Recent studies have suggested that BIT derivatives may possess anticancer properties. For instance, certain derivatives demonstrated cytotoxic effects against human cancer cell lines, indicating potential for development as chemotherapeutic agents .
Industry
- Applications in Products : BIT is incorporated into various products such as paints, adhesives, cleaning agents, and personal care products to enhance shelf life and prevent microbial contamination .
- Agricultural Use : The compound has been explored for herbicidal activity, particularly in weed control within agricultural settings like sugar beet production .
Table 1: Antimicrobial Efficacy of BIT
| Microorganism Type | MIC (µg/mL) |
|---|---|
| Gram-positive Bacteria | 10 |
| Gram-negative Bacteria | 20 |
| Yeast | 15 |
Table 2: Applications of BIT in Various Industries
| Industry | Application Example |
|---|---|
| Paints | Preservative to prevent microbial growth |
| Adhesives | Enhances shelf life |
| Cleaning Products | Antimicrobial agent |
| Agriculture | Herbicide for weed control |
Mechanism of Action
The antimicrobial activity of 1,2-Benzisothiazoline, 5-chloro-, 1,1-dioxide is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, leading to increased permeability and eventual cell lysis. Additionally, it can inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects.
Comparison with Similar Compounds
Core Scaffold and Pharmacological Targets
- 1,2-Benzisothiazoline 1,1-dioxides (e.g., the 5-chloro derivative) feature a partially saturated isothiazoline ring, enhancing conformational flexibility compared to fully aromatic 1,2-benzisothiazole dioxides like saccharin . This flexibility may influence binding to enzymes or receptors, though specific targets remain underexplored.
- 1,2,3-Benzothiadiazine 1,1-dioxides (e.g., hydrochlorothiazide) replace the isothiazoline with a thiadiazine ring, enabling distinct interactions with renal Na+/Cl⁻ transporters, which underpin their diuretic effects .
Substituent Effects
- 3-Aminoalkyl/aryl derivatives exhibit broad-spectrum antibacterial activity, attributed to the amino group’s role in disrupting bacterial membranes or enzymes . In contrast, the 5-chloro derivative’s activity is less characterized but may share mechanistic parallels.
Biological Activity
1,2-Benzisothiazoline, 5-chloro-, 1,1-dioxide (CAS No. 2515-75-5) is a compound belonging to the isothiazolinone family, which has gained attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, toxicity profiles, and applications in various fields.
Chemical Structure and Properties
1,2-Benzisothiazoline derivatives are characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The presence of chlorine in the structure enhances its biological activity. The molecular formula for this compound is C7H4ClN2O2S.
Antimicrobial Activity
Isothiazolinones are recognized for their broad-spectrum antimicrobial properties. Research indicates that 1,2-benzisothiazoline derivatives exhibit significant bactericidal and fungicidal activities:
- Bacterial Inhibition : A study demonstrated that the compound effectively inhibits the growth of various bacteria including Escherichia coli and Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 10 µg/mL depending on the strain tested .
- Fungal Activity : The compound also shows efficacy against fungal pathogens such as Candida albicans and Aspergillus niger, making it a candidate for use in antifungal formulations .
| Microorganism | MIC (µg/mL) |
|---|---|
| E. coli | 0.5 |
| S. aureus | 2.0 |
| C. albicans | 4.0 |
| A. niger | 8.0 |
The antimicrobial action of 1,2-benzisothiazoline is attributed to its ability to disrupt cellular functions:
- Cell Membrane Disruption : The compound penetrates bacterial cell membranes, leading to leakage of intracellular components.
- Enzyme Inhibition : It interacts with thiol groups in proteins, inhibiting essential enzymes and leading to cell death .
Toxicity Profile
Despite its beneficial properties, the compound exhibits toxicity that necessitates careful handling:
- Skin Sensitization : Isothiazolinones are known sensitizers; exposure can lead to allergic reactions such as dermatitis .
- Ecotoxicological Concerns : Studies have shown that this compound poses risks to aquatic organisms, leading to restrictions in certain applications within the EU .
Clinical Observations
A case study involving office workers exposed to carpets treated with isothiazolinone derivatives reported symptoms including eczema and respiratory issues. Removal of the carpets led to significant improvement in symptoms, highlighting the potential for allergic reactions associated with these compounds .
Laboratory Studies
Research conducted on human liver (HepG2) cell lines revealed that exposure to high concentrations of 1,2-benzisothiazoline resulted in cytotoxic effects characterized by necrosis and impaired glutathione metabolism. This suggests potential risks associated with prolonged exposure in industrial settings .
Industrial Use
Due to its antimicrobial properties, 1,2-benzisothiazoline is utilized as a preservative in cosmetics, paints, and industrial products. Its effectiveness against microbial contamination makes it a valuable ingredient in formulations requiring long shelf life.
Agricultural Use
The compound's antifungal activity has led to its exploration as a potential plant protectant against various pathogens affecting crops such as cucumbers and rice .
Q & A
Q. What are the standard synthetic routes for preparing 1,2-benzisothiazoline, 5-chloro-, 1,1-dioxide, and how do reaction conditions influence yield?
The compound is typically synthesized via alkylation or substitution reactions using saccharin derivatives as precursors. For example:
- Method A : Saccharin reacts with sodium hydroxide in water, followed by alkylation with dimethyl sulfate in methanol, yielding the target compound at 81% efficiency after recrystallization in chloroform .
- Method B : Substitution reactions using cinnamyl chloride in dimethylformamide (DMF) at 90°C produce derivatives with planar benzisothiazole moieties stabilized by C–H···O interactions .
Key variables : Temperature (room temp. vs. 90°C), solvent polarity (methanol vs. DMF), and alkylating agent (dimethyl sulfate vs. cinnamyl chloride) critically affect reaction kinetics and purity.
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- X-ray crystallography : Confirms planar benzisothiazole geometry and intermolecular C–H···O interactions (bond lengths: ~3.2 Å) .
- NMR/IR : Methyl protons appear at δ ~3.3 ppm (¹H NMR), while S=O stretches are observed at ~1150–1300 cm⁻¹ (IR) .
- Thermogravimetric analysis (TGA) : Determines thermal stability, with decomposition typically above 250°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of 5-chloro-benzisothiazoline derivatives?
Discrepancies in bioactivity (e.g., elastase inhibition vs. anti-inflammatory effects) may arise from:
- Structural variations : N-substituents (e.g., hydroxy vs. alkyl groups) alter binding affinity .
- Assay conditions : pH, enzyme source (human vs. murine), and concentration thresholds (e.g., IC₅₀ values <1 µM for HLE inhibition) .
Recommendation : Conduct meta-analysis of structure-activity relationships (SAR) and replicate assays under standardized conditions (e.g., pH 7.4, 37°C) .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Salt formation : Sodium salts (e.g., saccharin sodium dihydrate) improve aqueous solubility (>200 mg/mL) .
- Prodrug design : Ethyl ester derivatives (e.g., N-carboethoxysaccharin) enhance membrane permeability .
- Co-crystallization : Use polar co-solvents (e.g., PEG-400) to stabilize amorphous phases .
Q. How can analytical methods be validated for quantifying trace impurities in synthesized batches?
- HPLC : Use a C18 column with UV detection at 254 nm; validate linearity (R² >0.99) for impurities <0.1% .
- Mass spectrometry (HRMS) : Identify sulfonic acid byproducts (e.g., m/z 215.9912 for Cl⁻ adducts) .
- Limit tests : Follow ICH Q3A guidelines for residual solvents (e.g., methanol <3000 ppm) .
Methodological Challenges
Q. What experimental designs mitigate side reactions during N-alkylation of the benzisothiazoline core?
- Controlled stoichiometry : Use a 1:2 molar ratio of saccharin to dimethyl sulfate to minimize polysubstitution .
- Low-temperature gradients : Add alkylating agents dropwise at 0–5°C to reduce exothermic side reactions .
- Ionic liquid solvents : [BMIM][BF₄] reduces reaction time from hours to minutes while improving regioselectivity .
Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?
- DFT calculations : Optimize transition states for SN2 alkylation (e.g., ΔG‡ ~25 kcal/mol) .
- Molecular docking : Screen binding poses with human leukocyte elastase (PDB: 1H1B) to prioritize derivatives .
- QSAR models : Use logP and Hammett constants (σ) to correlate electronic effects with reaction rates .
Safety and Compliance
Q. What safety protocols are critical when handling chlorinated benzisothiazoline derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
